molecular formula C9H12O2 B029802 4-Methoxyphenethyl alcohol CAS No. 702-23-8

4-Methoxyphenethyl alcohol

Cat. No.: B029802
CAS No.: 702-23-8
M. Wt: 152.19 g/mol
InChI Key: AUWDOZOUJWEPBA-UHFFFAOYSA-N
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Description

4-Methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, is an organic compound with the molecular formula C9H12O2. It is a clear, light brown liquid after melting and has a pleasant aroma reminiscent of fresh citrus juice. This compound is used in various applications, including perfumes, foods, and cosmetics .

Mechanism of Action

Target of Action

4-Methoxyphenethyl alcohol, also known as 2-(4-Methoxyphenyl)ethanol, primarily targets Escherichia coli . It inhibits the synthesis of proteins, RNA, and DNA in this bacterium .

Mode of Action

It is known that the compound interacts with the biochemical machinery of escherichia coli, leading to the inhibition of protein, rna, and dna synthesis . This interaction disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.

Biochemical Pathways

Given its inhibitory effects on protein, rna, and dna synthesis, it can be inferred that the compound interferes with the fundamental processes of transcription and translation in escherichia coli . These processes are crucial for the growth and survival of the bacterium.

Result of Action

The primary result of the action of this compound is the inhibition of growth or death of Escherichia coli . By inhibiting the synthesis of proteins, RNA, and DNA, the compound disrupts the normal functioning of the bacterium, leading to its eventual death or growth inhibition.

Biochemical Analysis

Biochemical Properties

4-Methoxyphenethyl alcohol plays a significant role in biochemical reactions, particularly in the inhibition of protein, RNA, and DNA synthesis in Escherichia coli This compound interacts with various enzymes and proteins, affecting their activity and function For instance, it has been observed to inhibit the synthesis of essential biomolecules, thereby impacting the growth and proliferation of bacterial cells

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, such as Escherichia coli, this compound inhibits the synthesis of proteins, RNA, and DNA, leading to a disruption in cellular processes and growth . This compound’s ability to interfere with fundamental cellular mechanisms makes it a potential candidate for antimicrobial applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity, particularly those involved in the synthesis of proteins, RNA, and DNA . This inhibition is achieved by binding to the active sites of these enzymes, preventing them from catalyzing their respective reactions. Additionally, this compound may induce changes in gene expression, further affecting cellular function and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained inhibitory effects on bacterial growth, making it a valuable compound for prolonged antimicrobial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dosage beyond which the compound’s beneficial effects are outweighed by its toxic effects . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the body is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization can affect its interaction with biomolecules and its overall efficacy in inhibiting cellular processes. Understanding the subcellular distribution of this compound is essential for optimizing its use in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenethyl alcohol can be synthesized through the biocatalytic anti-Prelog enantioselective reduction of 4-methoxyacetophenone using immobilized Trigonopsis variabilis AS2 . Another method involves the preparation of 4-(2-iodoethyl)phenol by refluxing this compound with 47% hydriodic acid .

Industrial Production Methods: Industrial production of this compound typically involves the reduction of 4-methoxyacetophenone using biocatalysts or chemical reduction methods. The reaction conditions are optimized to achieve high yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxyphenethyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Methoxyphenethyl alcohol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its pleasant aroma and its versatility in various chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWDOZOUJWEPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041518
Record name 4-Methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702-23-8
Record name 2-(4-Methoxyphenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=702-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzeneethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 702-23-8
Source DTP/NCI
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Record name Benzeneethanol, 4-methoxy-
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Record name 4-Methoxybenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789
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Record name 4-METHOXYPHENETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 100 g (0.60 mol) of p-methoxyphenylacetic acid in ether is introduced into a 4 l reactor, under nitrogen, which contains 28 g (0.74 mol) of lithium aluminum hydride and 600 ml of anhydrous ether. The mixture is heated under reflux for 3 hours and then cooled in a bath of ice and salt and the excess hydride is removed by cautiously adding 25 ml of water, followed by 25 ml of 15% strength NaOH and, finally, 20 ml of water. The white precipitate is removed by filtration, and after evaporation of the ether, 80 g of an oil are obtained. This oil, when distilled under 0.07 mm Hg at a temperature of 115° C., gives 77 g of 2-(p-methoxyphenyl)-ethan-1-ol. Yield: 85%.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyphenethyl alcohol
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4-Methoxyphenethyl alcohol
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Reactant of Route 6
4-Methoxyphenethyl alcohol

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